
A Technical Guide to the Spectral Analysis of 1-
Bromo-10-phenyldecane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Bromo-10-phenyldecane

Cat. No.: B1273156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-10-phenyldecane is a bifunctional organic molecule featuring a long aliphatic chain,

a terminal bromine atom, and a terminal phenyl group. This structure makes it a valuable

intermediate in organic synthesis, particularly for the introduction of a ten-carbon spacer with

reactive handles at both ends. Accurate structural elucidation and purity assessment are

paramount for its application in research and development. This guide provides a detailed

overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 1-Bromo-10-phenyldecane. Due to the limited availability of public

experimental spectra for this specific compound, this guide presents predicted data based on

the analysis of its constituent functional groups and data from analogous structures.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 1-Bromo-10-phenyldecane.

These predictions are based on established chemical shift and fragmentation patterns for

similar chemical environments.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.25 - 7.35 Multiplet 2H m-H of Phenyl Ring

~ 7.15 - 7.25 Multiplet 3H
o-H and p-H of Phenyl

Ring

~ 3.40 Triplet 2H -CH₂-Br

~ 2.60 Triplet 2H -CH₂-Ph

~ 1.85 Quintet 2H -CH₂-CH₂-Br

~ 1.55 - 1.65 Multiplet 2H -CH₂-CH₂-Ph

~ 1.20 - 1.45 Multiplet 12H
-(CH₂)₆- (Aliphatic

Chain)

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~ 142.8 C (quaternary) of Phenyl Ring

~ 128.4 m-C of Phenyl Ring

~ 128.2 o-C of Phenyl Ring

~ 125.6 p-C of Phenyl Ring

~ 35.9 -CH₂-Ph

~ 34.0 -CH₂-Br

~ 32.8 -CH₂-CH₂-Br

~ 31.5 -CH₂-CH₂-Ph

~ 29.5 - 28.2 -(CH₂)₆- (Aliphatic Chain)

Table 3: Predicted Infrared (IR) Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3085, 3062, 3027 Medium Aromatic C-H Stretch

~ 2925, 2854 Strong Aliphatic C-H Stretch

~ 1604, 1496, 1454 Medium to Weak Aromatic C=C Bending

~ 748, 698 Strong
Monosubstituted Benzene C-H

Out-of-Plane Bend

~ 650 - 550 Medium to Strong C-Br Stretch

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Interpretation

296/298
[M]⁺ and [M+2]⁺ molecular ion peaks (due to

⁷⁹Br and ⁸¹Br isotopes)

217 [M - Br]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data for 1-
Bromo-10-phenyldecane. Instrument parameters may be optimized for specific samples and

equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromo-10-phenyldecane in

about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field

spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. Co-add 16 to 64 scans to achieve an

adequate signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Use

proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C

and the presence of non-protonated carbons.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum and perform baseline correction. Calibrate the chemical shifts

using the internal standard (TMS at 0 ppm). Integrate the signals in the ¹H NMR spectrum to

determine the relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the

neat liquid sample directly on the ATR crystal. For transmission IR, a thin film of the liquid

can be pressed between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-

add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction using a spectrum of the clean ATR

crystal or empty salt plates. Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile

compound like 1-Bromo-10-phenyldecane, gas chromatography-mass spectrometry (GC-

MS) is a suitable method. A dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is injected into the GC.

Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of

the compound (e.g., m/z 50-400).

Data Analysis: Identify the molecular ion peak, paying attention to the isotopic pattern of

bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Analyze the fragmentation pattern to

identify characteristic fragments.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic

compound like 1-Bromo-10-phenyldecane.

Sample Preparation

Spectroscopic Analysis
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General workflow for spectral analysis.

To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 1-Bromo-
10-phenyldecane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273156#1-bromo-10-phenyldecane-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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